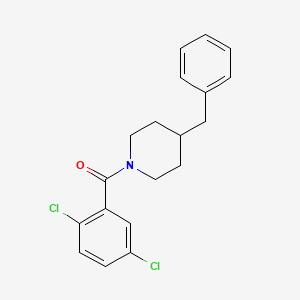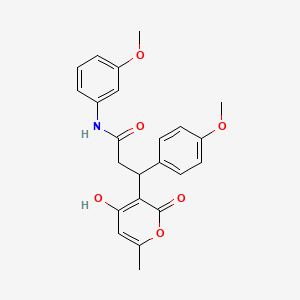![molecular formula C28H19ClN2O6 B11040227 N-{4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]phenyl}acetamide](/img/structure/B11040227.png)
N-{4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(4-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes a spiro-fused system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide typically involves multiple steps. The initial step often includes the formation of the spiro-fused system through a cyclization reaction. This is followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{4-[3-(4-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{4-[3-(4-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide
- N-{4-[3-(4-fluorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide
Uniqueness
N-{4-[3-(4-chlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide is unique due to its specific spiro-fused structure and the presence of the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H19ClN2O6 |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
N-[4-[1-(4-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H19ClN2O6/c1-14(32)30-17-10-12-18(13-11-17)31-26(35)21-22(27(31)36)28(37-23(21)15-6-8-16(29)9-7-15)24(33)19-4-2-3-5-20(19)25(28)34/h2-13,21-23H,1H3,(H,30,32) |
InChI Key |
NAEAGECPLDSEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11040153.png)
![N-(2,4-difluorophenyl)-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11040160.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(5-methylpyridin-2-yl)leucinamide](/img/structure/B11040162.png)
![4-(4-chlorobenzyl)-N-(1,3-thiazol-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11040165.png)
![2,2,4,6-tetramethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11040168.png)

![3-hydroxy-1-(2-hydroxyethyl)-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040192.png)
![N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide](/img/structure/B11040199.png)
![N-{[1-(4-Fluorobenzyl)-4-piperidyl]methyl}acrylamide](/img/structure/B11040207.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11040214.png)
![1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone](/img/structure/B11040223.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11040224.png)

